REACTION_CXSMILES
|
C(NCCCN1C2C(=O)N(C)C(=O)N(C)C=2N=C1)C1C=CC=CC=1.[CH3:25][C:26]1[NH:27][C:28]2[C:33]([CH:34]=1)=[C:32]([O:35]CC1OC1)[CH:31]=[CH:30][CH:29]=2>>[CH3:25][C:26]1[NH:27][C:28]2[C:33]([CH:34]=1)=[C:32]([OH:35])[CH:31]=[CH:30][CH:29]=2
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCCN1C=NC=2N(C(N(C)C(C12)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=CC(=C2C1)OCC1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC=CC(=C2C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |